![molecular formula C20H16ClN5 B7784771 3-(4-chlorophenyl)-5,5-dimethyl-4,5-dihydro-3H-pyrazolo[4,3-f]pyrido[3,2-b]quinoxaline](/img/structure/B7784771.png)
3-(4-chlorophenyl)-5,5-dimethyl-4,5-dihydro-3H-pyrazolo[4,3-f]pyrido[3,2-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-5,5-dimethyl-4,5-dihydro-3H-pyrazolo[4,3-f]pyrido[3,2-b]quinoxaline is a heterocyclic compound that features a unique fusion of pyrazole, pyridine, and quinoxaline rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5,5-dimethyl-4,5-dihydro-3H-pyrazolo[4,3-f]pyrido[3,2-b]quinoxaline typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4-chlorobenzaldehyde with 3,3-dimethyl-1-butanone in the presence of a base can form an intermediate, which is then subjected to cyclization with hydrazine hydrate and subsequent reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, solvent-free conditions, and continuous flow reactors to streamline the process and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-5,5-dimethyl-4,5-dihydro-3H-pyrazolo[4,3-f]pyrido[3,2-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions include various substituted quinoxalines, pyrazoles, and pyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(4-chlorophenyl)-5,5-dimethyl-4,5-dihydro-3H-pyrazolo[4,3-f]pyrido[3,2-b]quinoxaline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5,5-dimethyl-4,5-dihydro-3H-pyrazolo[4,3-f]pyrido[3,2-b]quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-N-phenylquinoxalin-2-amine: Shares the quinoxaline core but differs in the substitution pattern and additional functional groups.
Ethyl 2-(4-chlorophenyl)-1-methyl-2,4-dihydro-1H-pyrrolo[2,3-b]quinoxaline: Another quinoxaline derivative with a different heterocyclic fusion.
Uniqueness
3-(4-chlorophenyl)-5,5-dimethyl-4,5-dihydro-3H-pyrazolo[4,3-f]pyrido[3,2-b]quinoxaline is unique due to its specific fusion of pyrazole, pyridine, and quinoxaline rings, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
14-(4-chlorophenyl)-17,17-dimethyl-2,7,9,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),4,6,9,11(15),12-heptaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5/c1-20(2)10-16-14(11-23-26(16)13-7-5-12(21)6-8-13)17-18(20)24-15-4-3-9-22-19(15)25-17/h3-9,11H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVOSJKIZWCIMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=NN2C3=CC=C(C=C3)Cl)C4=NC5=C(C=CC=N5)N=C41)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.